Pivalolactone

Descripción general

Descripción

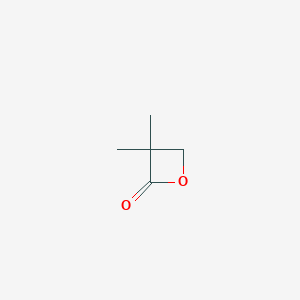

Pivalolactone, also known as α,α-dimethyl-β-propiolactone, is a four-membered lactone with the molecular formula C₆H₁₀O₂. It is a colorless liquid that is used primarily in the synthesis of polymers and copolymers. This compound is known for its high reactivity due to the strain in its four-membered ring structure, making it a valuable monomer in polymer chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pivalolactone can be synthesized through the thermal degradation of β-acyloxy-pivalic acids, such as β-formyloxy- or β-acetyloxy-pivalic acid. This process typically occurs at temperatures ranging from 150°C to 300°C in the presence of oxides of elements from the third and fourth main groups . Another method involves the thermal splitting of acetic acid from β-acetoxy-pivalic acid in the presence of alkali metal or alkaline earth metal compounds on a silicic acid carrier .

Industrial Production Methods

Industrial production of this compound often involves heating β-acetoxy-pivalic acid in the presence of a catalyst, such as lithium acetate, magnesium acetate, or calcium acetate, at temperatures between 250°C and 350°C under reduced pressure . This method ensures high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Pivalolactone undergoes various chemical reactions, including:

Ring-opening polymerization: Initiated anionically by carboxylate anions, leading to the formation of high-melting, thermally stable, and highly crystalline aliphatic polyesters.

Esterification: Reacts with acids to form esters, releasing heat in the process.

Oxidation and Reduction: Can undergo oxidation and reduction reactions, although these are less common compared to polymerization and esterification.

Common Reagents and Conditions

Anionic initiators: Carboxylate anions are commonly used to initiate the ring-opening polymerization of this compound.

Acids and bases: Strong acids and bases can facilitate esterification and hydrolysis reactions, respectively.

Major Products Formed

Aplicaciones Científicas De Investigación

Polymer Synthesis

1.1 Ring-Opening Polymerization

Pivalolactone is primarily utilized in the synthesis of polythis compound (PPVL) through ring-opening polymerization. This process allows for the creation of polymers with tailored molecular weights and properties, making PPVL suitable for various applications, including biodegradable materials and drug delivery systems .

1.2 Copolymer Formation

PVL can be copolymerized with other monomers to enhance material properties. For instance, the synthesis of poly[IB-b-pivalolactone] diblock copolymers has been achieved through living cationic polymerization techniques, leading to materials with improved mechanical and thermal properties . These copolymers are being explored for applications in coatings, adhesives, and biomedical devices.

Biomedical Applications

2.1 Drug Delivery Systems

One of the most promising applications of this compound derivatives is in drug delivery systems. The biocompatibility and biodegradability of PPVL make it an attractive candidate for controlled release formulations. Studies have shown that PPVL can encapsulate various therapeutic agents, providing sustained release profiles that enhance therapeutic efficacy while minimizing side effects .

2.2 Tissue Engineering

This compound-based polymers are also being investigated for use in tissue engineering scaffolds. The mechanical properties of PPVL can be tuned to mimic natural tissues, supporting cell adhesion and proliferation. Research indicates that these scaffolds can facilitate tissue regeneration in applications such as bone and cartilage repair .

Material Science Applications

3.1 Coatings and Adhesives

Due to its excellent adhesion properties and chemical resistance, PVL is used in formulating high-performance coatings and adhesives. The incorporation of PVL into polymer blends enhances their mechanical strength and thermal stability, making them suitable for industrial applications .

3.2 Nanocomposites

Recent advancements have seen the use of PVL in developing nanocomposites by integrating nanoparticles into PVL matrices. These nanocomposites exhibit enhanced electrical, thermal, and mechanical properties, allowing for applications in electronics, automotive components, and packaging materials .

Case Studies

Mecanismo De Acción

The primary mechanism of action for pivalolactone involves its ring-opening polymerization, which is driven by the relief of strain in its four-membered ring structure. This reaction is initiated and propagated anionically by carboxylate anions, leading to the formation of high-melting, thermally stable, and highly crystalline aliphatic polyesters . The molecular targets and pathways involved in this process are primarily related to the reactivity of the strained lactone ring and the stability of the resulting polymer chains.

Comparación Con Compuestos Similares

Pivalolactone can be compared to other lactones, such as β-propiolactone and ɛ-caprolactone:

β-Propiolactone: Similar to this compound, β-propiolactone undergoes ring-opening polymerization to form polyesters.

This compound is unique due to its high melting point, thermal stability, and crystallinity, making it particularly valuable in the synthesis of high-performance polymers and copolymers .

Actividad Biológica

Pivalolactone, a cyclic ester with the chemical formula C₅H₈O₂, is recognized for its potential applications in polymer chemistry and biomedicine. Its unique structure allows it to participate in various polymerization processes, leading to materials with diverse properties. This article delves into the biological activity of this compound, focusing on its effects in biomedical applications, particularly in tissue engineering and drug delivery systems.

This compound exhibits biological activity primarily through its role in the synthesis of polyesters and other polymers that demonstrate biocompatibility and bioactivity. The following mechanisms are notable:

- Polymerization : this compound can undergo ring-opening polymerization, resulting in poly(this compound) (PPVL), which is used in drug delivery systems due to its biodegradable properties .

- Biocompatibility : Studies have shown that polymers derived from this compound exhibit favorable interactions with biological tissues, promoting cell adhesion and proliferation .

Research Findings

Recent research has highlighted various aspects of this compound's biological activity:

- Cytotoxicity Studies : In vitro studies assessing the cytotoxicity of poly(vinyl pivalate) (PVPi) showed high cell viability in murine melanoma (B16F10) and human keratinocyte (HaCaT) cell lines. Concentrations between 0.01 mg/mL and 0.25 mg/mL maintained cell viability comparable to controls, indicating low toxicity .

- Tissue Engineering Applications : this compound-based polymers have been investigated for their potential as scaffolds in tissue engineering. Their mechanical properties and degradation rates can be tailored to support tissue regeneration effectively .

- Drug Delivery Systems : The ability of this compound-derived polymers to encapsulate drugs while maintaining controlled release profiles has been a focus of research. These materials can enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Poly(vinyl pivalate) as a Drug Carrier

A study evaluated the use of poly(vinyl pivalate) as a drug carrier for anticancer drugs. The results indicated that PPVL could encapsulate significant amounts of the drug while providing a sustained release over time, enhancing the therapeutic index .

Case Study 2: Biocompatibility Assessment

In another investigation, this compound-derived biomaterials were implanted in animal models to assess biocompatibility. Histological analyses showed minimal inflammatory responses and good integration with surrounding tissues, suggesting that these materials are suitable for biomedical applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,3-dimethyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKFLOVGORAZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24969-13-9 | |

| Record name | 2-Oxetanone, 3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24969-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021171 | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1955-45-9 | |

| Record name | PIVALOLACTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivalolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxetanone, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pivalolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIVALOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6813U5R1GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIVALOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.